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Compound of Interest

Compound Name: Mupinensisone

Cat. No.: B133269 Get Quote

Mupinensisone: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Mupinensisone is a naturally occurring triterpenoid first isolated from the plant Euonymus

mupinensis. Structurally, it is identified as olean-3-oxo-29-ol. As a member of the oleanane

family of triterpenoids, Mupinensisone holds potential for further investigation into its biological

activities, given the diverse pharmacological properties associated with this class of

compounds. This technical guide provides a summary of the available spectroscopic data for

Mupinensisone, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),

and Infrared (IR) spectroscopy, to support researchers in its identification and further study.

Chemical Structure
Systematic Name: Olean-3-oxo-29-ol Molecular Formula: C₃₀H₄₈O₂ CAS Number: 152253-67-3

Spectroscopic Data
The structural elucidation of Mupinensisone was primarily achieved through the application of

various spectroscopic techniques. The following tables summarize the key data obtained from

NMR, MS, and IR analyses as reported in the initial isolation studies.
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Mass Spectrometry (MS) Data
High-resolution mass spectrometry is crucial for determining the elemental composition of a

molecule.

Ion m/z Description

[M]⁺ 440 Molecular Ion

Table 1: Mass Spectrometry data for Mupinensisone.

Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3450 O-H Stretching

1705 C=O Stretching

Table 2: Key Infrared absorptions for Mupinensisone.

¹³C Nuclear Magnetic Resonance (NMR) Data
¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule.

The chemical shifts are reported in parts per million (ppm).
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Carbon Atom
Chemical Shift (δ)

ppm
Carbon Atom

Chemical Shift (δ)

ppm

1 39.4 16 24.0

2 34.1 17 48.0

3 218.0 18 41.6

4 47.5 19 46.1

5 55.4 20 37.1

6 19.7 21 31.6

7 32.5 22 35.2

8 39.2 23 26.5

9 47.2 24 21.5

10 36.8 25 15.2

11 23.5 26 16.8

12 122.3 27 25.9

13 144.0 28 28.2

14 42.1 29 73.1

15 28.0 30 26.9

Table 3: ¹³C NMR chemical shifts for Mupinensisone.

Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques

for natural product characterization. The following provides a generalized overview of the

methodologies typically employed.

Isolation of Mupinensisone
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The isolation of Mupinensisone from Euonymus mupinensis would typically follow a standard

natural product extraction and purification workflow.

Dried Plant Material
(Euonymus mupinensis)

Solvent Extraction
(e.g., with ethanol or methanol)

Crude Extract

Solvent-Solvent Partitioning
(e.g., with ethyl acetate and water)

Ethyl Acetate Fraction

Column Chromatography
(Silica Gel)

Collected Fractions

Further Purification
(e.g., HPLC)

Pure Mupinensisone
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Click to download full resolution via product page

Caption: General workflow for the isolation of Mupinensisone.

Spectroscopic Analysis
Mass Spectrometry (MS): High-resolution mass spectra are typically acquired on a mass

spectrometer, often coupled with a suitable ionization source such as electrospray ionization

(ESI) or electron impact (EI), to determine the accurate mass and molecular formula of the

compound.

Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer. The

sample is prepared as a KBr pellet or as a thin film on a salt plate. The spectrum reveals the

presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (such as

COSY, HSQC, and HMBC) are recorded on a high-field NMR spectrometer. The sample is

dissolved in a deuterated solvent (e.g., CDCl₃). These experiments are fundamental for the

complete structural elucidation and assignment of all proton and carbon signals.

Logical Relationship of Spectroscopic Data in
Structure Elucidation
The determination of the structure of a novel natural product like Mupinensisone is a

deductive process where different spectroscopic data provide complementary pieces of

information.
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Mass Spectrometry (MS)

Molecular Formula
(C₃₀H₄₈O₂)

Infrared (IR) Spectroscopy

Functional Groups
(-OH, C=O)

NMR Spectroscopy
(¹H, ¹³C, 2D)

Carbon Skeleton and Connectivity

Proposed Structure of Mupinensisone

Click to download full resolution via product page

Caption: Interrelation of spectroscopic data for structural elucidation.

This guide serves as a foundational resource for researchers working with Mupinensisone.

For more in-depth analysis and experimental details, consulting the original publication is

recommended.

To cite this document: BenchChem. [Mupinensisone spectroscopic data (NMR, MS, IR)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b133269#mupinensisone-spectroscopic-data-nmr-ms-
ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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